3-Methoxymethylisoquinoline
Description
3-Methoxymethylisoquinoline is a synthetic isoquinoline derivative characterized by a methoxymethyl (-CH₂-O-CH₃) substituent at the 3-position of the isoquinoline core. Isoquinolines are heterocyclic aromatic compounds with a benzene ring fused to a pyridine ring, and their derivatives are widely studied for biological activity and industrial applications .
Synthesis: A key synthesis route involves the Vilsmeier-Haack reaction followed by palladium-catalyzed hydrodehalogenation. Starting from substituted anilines and 3-chloropropionyl chloride, the intermediate 2-chloro-3-chloromethylquinoline is selectively methoxylated using methyl lithium in methanol, yielding 3-methoxymethylquinoline after hydrodehalogenation . While this method focuses on quinoline analogs, analogous strategies apply to isoquinoline derivatives.
Applications: This compound serves as a precursor for herbicides, such as imazamox, and intermediates in pharmaceutical synthesis . Its methoxymethyl group enhances solubility and modulates electronic properties, influencing reactivity and binding affinity in biological systems.
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
3-(methoxymethyl)isoquinoline |
InChI |
InChI=1S/C11H11NO/c1-13-8-11-6-9-4-2-3-5-10(9)7-12-11/h2-7H,8H2,1H3 |
InChI Key |
AQAAPEKGAKDCPI-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC2=CC=CC=C2C=N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares 3-Methoxymethylisoquinoline with structurally related isoquinoline derivatives:
Note: Exact molecular weight for this compound is inferred from analogous quinoline derivatives .
Key Findings and Analysis
Substituent Effects: Electron-Donating Groups: Methoxymethyl (-CH₂-OCH₃) and methoxy (-OCH₃) groups enhance solubility and stabilize intermediates in synthesis. For example, this compound’s substituent facilitates selective methoxylation during synthesis . Electron-Withdrawing Groups: Chloro (-Cl) and carboxylate (-COOCH₃) groups increase electrophilicity, aiding cross-coupling reactions. For instance, 3-Chloro-7-methylisoquinoline is a versatile intermediate for further functionalization .
Synthetic Methodologies: The Bischler-Napieralski reaction (e.g., for 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline) is preferred for dihydroisoquinolines, leveraging cyclization of β-phenylethylamides . Vilsmeier-Haack reactions are critical for introducing chloromethyl groups, as seen in this compound’s synthesis .
Biological and Industrial Relevance: Dihydroisoquinolines (e.g., 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline) exhibit receptor-binding activity due to partial saturation, enhancing conformational flexibility . Carboxylate derivatives (e.g., Methyl 3-isoquinolinecarboxylate) are used in dyes, catalysts, and drug formulations .
Data Tables
Table 1: Substituent Positions and Properties
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